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Compound of Interest

Compound Name:
(2-Chlorophenyl)

(cyclopentyl)methanol

Cat. No.: B7844791 Get Quote

Executive Summary
(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a secondary alcohol

structurally characterized by a 2-chlorophenyl ring and a cyclopentyl group attached to a

carbinol center.[1] In forensic and pharmaceutical contexts, it is primarily identified as the direct

reduction product of (2-chlorophenyl)(cyclopentyl)methanone, a precursor frequently monitored

due to its association with the synthesis of arylcyclohexylamine anesthetics like Ketamine.

This protocol outlines the physicochemical properties, spectroscopic signatures, and safety

considerations required for the accurate identification of this compound in laboratory settings.

Chemical Identity & Physicochemical Properties[2]
[3][4][5]
The compound consists of a chiral center at the methine carbon, typically existing as a

racemate in non-stereoselective preparations.
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Property Data

IUPAC Name (2-Chlorophenyl)(cyclopentyl)methanol

CAS Number 19833-92-2

Molecular Formula C₁₂H₁₅ClO

Molecular Weight 210.70 g/mol

Physical State Viscous oil or low-melting solid (racemate)

Solubility
Soluble in MeOH, EtOH, DMSO, CH₂Cl₂;

Insoluble in water

Key Functional Groups Secondary Alcohol (-OH), Aryl Chloride (Ar-Cl)

Analytical Protocols for Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying halogenated organic compounds. The fragmentation

pattern is distinct due to the chlorine isotope signature and the stability of the benzylic cation.

Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

Carrier Gas: Helium at 1.0 mL/min.

Inlet Temp: 250°C.

Temperature Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

Diagnostic Ions (EI, 70 eV):

Molecular Ion (M⁺):m/z 210/212 (Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl).

Base Peak: Often m/z 141/143 (corresponding to the 2-chlorobenzyl cation fragment

[C₇H₆Cl]⁺ or related alpha-cleavage products).

Loss of Water: M-18 peak may be observed, though less prominent than in tertiary alcohols.
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Cyclopentyl Fragment:m/z 69 [C₅H₉]⁺.

Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the functional group transformation (e.g.,

ketone to alcohol reduction).

O-H Stretch: Broad band at 3300–3450 cm⁻¹ (Intermolecular H-bonding).

C-H Stretch (sp³): 2850–2960 cm⁻¹ (Cyclopentyl ring).

C=C Stretch (Ar): 1450–1600 cm⁻¹.

C-O Stretch: 1050–1150 cm⁻¹ (Secondary alcohol).

C-Cl Stretch: 700–750 cm⁻¹ (Aryl chloride).

Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural elucidation.

¹H NMR (CDCl₃, 400 MHz):

δ 7.20–7.60 ppm (m, 4H): Aromatic protons (2-chlorophenyl pattern).

δ 4.80–5.00 ppm (d, 1H): Carbinol proton (Ar-CH(OH)-R). Coupling reflects the adjacent

cyclopentyl methine.

δ 2.10–2.30 ppm (m, 1H): Cyclopentyl methine proton.

δ 1.20–1.90 ppm (m, 8H): Cyclopentyl methylene protons.

δ ~2.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

Safety & Regulatory Considerations
Handling Precautions

Hazard Classification: Irritant (Skin/Eye/Respiratory).
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: All operations involving heating or volatilization must be performed in a certified

chemical fume hood.

Regulatory Status
While the alcohol itself may not be explicitly scheduled in all jurisdictions, it is an immediate

precursor to (2-chlorophenyl)(cyclopentyl)methanone and Ketamine.

Precursor Control: In many jurisdictions (e.g., Taiwan, China, parts of the EU), the

corresponding ketone and related hydroxylimines are strictly controlled List I/II chemicals.

Diversion Risk: Possession of significant quantities without a legitimate research license may

trigger scrutiny under "intent to manufacture" statutes regarding controlled substance

analogues.

Analytical Workflow Visualization
The following diagram illustrates the standard forensic workflow for the extraction and

identification of this compound from a complex matrix (e.g., seized liquid or powder).
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Caption: Forensic workflow for the isolation and identification of (2-Chlorophenyl)
(cyclopentyl)methanol from seized matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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